N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is activated in various human cancers, and its inhibition has been shown to have potential therapeutic benefits.
Mecanismo De Acción
CEP-33779 inhibits the N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide pathway by binding to the SH2 domain of this compound and preventing its dimerization and subsequent activation. This leads to the inhibition of downstream target genes involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
CEP-33779 has been shown to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. In addition, CEP-33779 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CEP-33779 is its specificity for the N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide pathway, which reduces the potential for off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of CEP-33779. One direction is to further evaluate its safety and efficacy in clinical trials for various types of cancer. Another direction is to explore its potential use in combination with other therapies, such as immunotherapy. Additionally, further research is needed to optimize the synthesis and formulation of CEP-33779 to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of CEP-33779 involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-5-nitrobenzamide to form the nitroanilide intermediate. Reduction of the nitro group with iron powder and acetic acid followed by acylation with ethyl chloroformate yields the final product, CEP-33779.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied in various preclinical and clinical settings. In vitro studies have shown that CEP-33779 inhibits the growth of several human cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies in mouse models of breast cancer have also shown that CEP-33779 inhibits tumor growth and metastasis. Clinical trials are currently underway to evaluate the safety and efficacy of CEP-33779 in patients with advanced solid tumors.
Propiedades
Fórmula molecular |
C25H25ClN2O6 |
---|---|
Peso molecular |
484.9 g/mol |
Nombre IUPAC |
N-[2-chloro-5-[(4-ethoxyphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25ClN2O6/c1-5-34-18-9-7-17(8-10-18)27-24(29)15-6-11-19(26)20(12-15)28-25(30)16-13-21(31-2)23(33-4)22(14-16)32-3/h6-14H,5H2,1-4H3,(H,27,29)(H,28,30) |
Clave InChI |
AJVQZIDCJVJIKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.